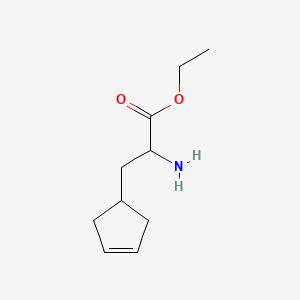
2-(Piperazin-1-yl)pentanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperazin-1-yl)pentanoic acid dihydrochloride is a chemical compound that contains a piperazine ring, a five-carbon aliphatic chain, and a carboxylic acid group, with two hydrochloride ions to balance the charge. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)pentanoic acid dihydrochloride typically involves the reaction of piperazine with pentanoic acid in the presence of a suitable coupling agent. The reaction conditions may include the use of a dehydrating agent to facilitate the formation of the amide bond between the piperazine and pentanoic acid. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Piperazin-1-yl)pentanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the piperazine ring or the aliphatic chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with carboxylic acid, aldehyde, or ketone groups.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Compounds with new substituents on the piperazine ring or aliphatic chain.
Wissenschaftliche Forschungsanwendungen
2-(Piperazin-1-yl)pentanoic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of piperazine derivatives on various biological systems.
Industry: The compound can be used in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 2-(Piperazin-1-yl)pentanoic acid dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism of action would need to be determined through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
2-(Piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pentanoic acid group.
2-(Piperazin-1-yl)benzothiazole: Contains a benzothiazole ring attached to the piperazine ring.
Uniqueness: 2-(Piperazin-1-yl)pentanoic acid dihydrochloride is unique due to its combination of a piperazine ring, a five-carbon aliphatic chain, and a carboxylic acid group
Eigenschaften
Molekularformel |
C9H20Cl2N2O2 |
|---|---|
Molekulargewicht |
259.17 g/mol |
IUPAC-Name |
2-piperazin-1-ylpentanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-2-3-8(9(12)13)11-6-4-10-5-7-11;;/h8,10H,2-7H2,1H3,(H,12,13);2*1H |
InChI-Schlüssel |
UMMLACXSIBBFQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)O)N1CCNCC1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15316575.png)
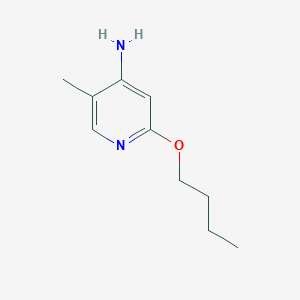
![2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B15316591.png)
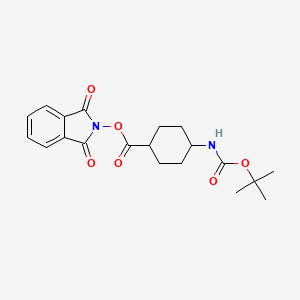
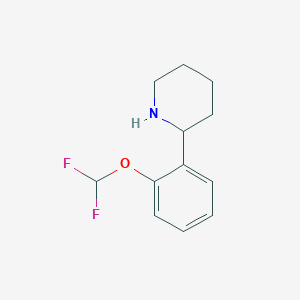
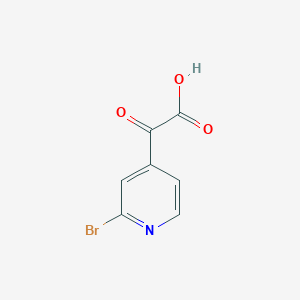
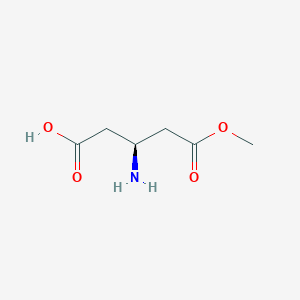

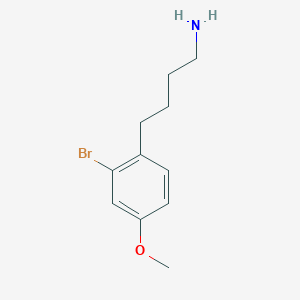
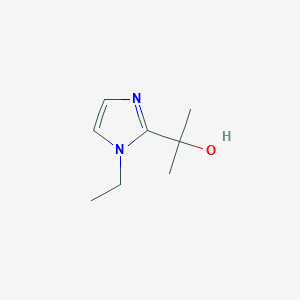
![(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15316654.png)
